![molecular formula C14H16FN3OS2 B2689598 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392303-22-9](/img/structure/B2689598.png)
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thiadiazole ring, and an amide group . It’s part of a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a five-member ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis reactions, and the thiadiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Scientific Research Applications
Anticancer Properties
- A study synthesized new benzothiazole acylhydrazones, including compounds related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, and evaluated their anticancer activities. The synthesized compounds showed significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Photodynamic Therapy for Cancer
- Another study focused on the synthesis of zinc phthalocyanine derivatives, incorporating a 1,3,4-thiadiazole moiety for use in photodynamic therapy, a treatment method for cancer. These compounds exhibited high singlet oxygen quantum yield, crucial for effective cancer treatment through this method (Pişkin et al., 2020).
Antimicrobial and Antitumor Activities
- Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, related to the compound , revealed strong antimicrobial activity against specific strains and significant cytotoxicity against cancer cell lines. This suggests potential for use in antimicrobial and anticancer therapies (Gür et al., 2020).
Anticonvulsant Agents
- A study synthesized new benztriazoles with a mercapto-triazole substituent for evaluation as anticonvulsant agents. The compounds demonstrated significant activity in seizure tests, indicating their potential use in treating convulsions (Liu et al., 2016).
Antitubercular Agents
- The discovery and development of substituted thiadiazoles, closely related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, were reported as inhibitors of Staphylococcus aureus Sortase A, with potential as antitubercular agents (Wehrli et al., 2019).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its effects . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJAVSZBQBFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.